(9R,13R)-1a,1b-dihomo-jasmonic acid
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Overview
Description
(9R,13R)-1a,1b-dihomo-jasmonic acid is a cyclic ketone.
Scientific Research Applications
Jasmonic Acid Biosynthesis and Fungal Production
Jasmonic acid (JA), which is closely related to (9R,13R)-1a,1b-dihomo-jasmonic acid, is synthesized from linolenic acid in plants and fungi. In plants, this synthesis involves 13-lipoxygenase, allene oxide synthase (AOS), and allene oxide cyclase. The fungus Lasiodiplodia theobromae has been shown to produce large amounts of JA and its precursor 12-oxophytodienoic acid (Jernerén, Eng, Hamberg, & Oliw, 2011). Additionally, the structural basis for substrate specificity in plant 12-oxophytodienoate reductases has been explored, revealing insights into the biosynthesis of jasmonates and related compounds (Breithaupt et al., 2009).
Regulation and Signaling in Plant Defense
Jasmonic acid and its derivatives play critical roles in regulating plant growth and development, particularly in response to environmental stresses. The signaling pathways and molecular mechanisms of JA action have been extensively studied. For example, enzymes in jasmonate biosynthesis have been characterized for their roles in stress responses and plant development (Schaller & Stintzi, 2009). Additionally, research has shown that maize death acids, derived from lipoxygenase activity, play significant roles in plant defense and mediate transcriptional regulation (Christensen et al., 2015).
Molecular Cloning and Characterization
Molecular cloning techniques have been utilized to understand the enzymes involved in jasmonate biosynthesis. The cloning of allene oxide cyclase, a key enzyme in this pathway, provides insight into the molecular mechanisms of jasmonate formation (Ziegler et al., 2000).
Crosstalk with Other Hormones and Pathways
Jasmonates interact with other plant hormones and signaling molecules, illustrating the complexity of plant stress responses and developmental regulation. Studies on phytohormones, phytotoxins, and volatile organic compounds in plants demonstrate these interactions and crosstalk (Schmelz et al., 2003). The JA signaling pathway in plants has been reviewed, highlighting its role in physiological processes and stress responses (Ruan et al., 2019).
Application in Agriculture and Plant Pathology
The role of jasmonates in plant-pathogen interactions is significant. For instance, suppression of allene oxide synthase in potato has been shown to increase arbuscular mycorrhizal fungal colonization, indicating potential applications in agriculture and plant pathology (Morcillo et al., 2016).
Properties
Molecular Formula |
C14H22O3 |
---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
4-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanoic acid |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-7-12-11(9-10-13(12)15)6-5-8-14(16)17/h3-4,11-12H,2,5-10H2,1H3,(H,16,17)/b4-3-/t11-,12-/m1/s1 |
InChI Key |
LVQJNKFFJNUFNY-OPVGQWETSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@@H](CCC1=O)CCCC(=O)O |
SMILES |
CCC=CCC1C(CCC1=O)CCCC(=O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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